(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride

Stereochemistry Medicinal chemistry Chiral synthesis

This (E)-configured piperidinylidene acetate hydrochloride (CAS 957472-01-4) delivers stereochemical integrity critical for reproducible stereocontrolled synthesis and oncology SAR. Unlike generic mixtures or the sterically hindered Z-isomer (CAS 957472-02-5), the E-configuration ensures defined spatial orientation for downstream transformations. With ≥98% purity and unambiguous MDL MFCD22421595 identity, it eliminates isomer ambiguity—essential for hit-to-lead optimization and analytical reference standards. Request a quote today.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 957472-02-5
Cat. No. B1445551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
CAS957472-02-5
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCCNC1.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H
InChIKeyGFIJKQHMXNKETO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride CAS 957472-01-4: E-Configuration Heterocyclic Intermediate for Stereoselective Synthesis


(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride (CAS 957472-01-4) is a piperidine-derived heterocyclic building block characterized by an α,β-unsaturated ester moiety with E-configuration at the exocyclic double bond . This compound is structurally distinct from its Z-isomer (CAS 957472-02-5) and serves as a stereochemically defined intermediate for the construction of piperidine-containing pharmacophores and chiral scaffolds in medicinal chemistry . The E-configuration alters the spatial orientation of the piperidine ring relative to the ester group, which directly influences the stereochemical outcome of downstream transformations and the three-dimensional architecture of final synthetic products .

Why (E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride Cannot Be Substituted by Its Z-Isomer or Non-Stereospecific Alternatives


The E- and Z-isomers of ethyl 2-(piperidin-3-ylidene)acetate hydrochloride are stereochemically distinct entities that cannot be interchanged in stereoselective synthesis workflows without compromising downstream stereochemical integrity . The Z-configuration introduces steric hindrance between the piperidine ring and acetate moiety, whereas the E-configuration presents a different spatial orientation that produces divergent reactivity profiles in stereocontrolled transformations . Additionally, the E-isomer demonstrates distinct physical form properties and is associated with unique MDL identifier MFCD22421595 (versus MFCD22573314 for the Z-isomer), reflecting structurally distinct entry identities . Generic "ethyl 2-(piperidin-3-ylidene)acetate hydrochloride" or non-stereospecifically specified material carries the risk of E/Z mixture delivery, which introduces stereochemical ambiguity and may compromise reproducibility in stereospecific synthetic routes .

(E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride: Comparator-Based Differential Evidence for Procurement Selection


Stereochemical Differentiation: E-Configuration Versus Z-Configuration Procurement Decision Guide

The E-isomer (CAS 957472-01-4) and Z-isomer (CAS 957472-02-5) represent distinct stereochemical entities with divergent structural configurations at the exocyclic double bond linking the piperidine ring to the ethyl acetate moiety . The Z-configuration introduces steric hindrance between the piperidine ring and acetate moiety, influencing reactivity and crystallization behavior; the E-configuration presents a different spatial orientation suitable for alternative stereocontrolled synthetic routes . The E-isomer is exclusively identified by MDL number MFCD22421595, whereas the Z-isomer carries MDL number MFCD22573314, reflecting their distinct structural identities .

Stereochemistry Medicinal chemistry Chiral synthesis

Physical Form Distinction: E-Configuration Solid Versus Z-Configuration Crystalline Powder Characterization

The Z-isomer (CAS 957472-02-5) has been characterized as a white crystalline powder exhibiting high water solubility exceeding 100 mg/mL and moderate solubility in common polar solvents . The hydrochloride salt form enhances aqueous solubility and stability, making the compound suitable for aqueous-phase reactions . While specific quantitative solubility data for the E-isomer are not available in public vendor datasheets, the E-isomer is supplied as a solid with ≥98% purity . The distinct physical form may influence handling and dissolution behavior in synthetic workflows.

Physical characterization Formulation Solubility

Application Domain Differentiation: E-Configuration for Oncology Research Versus Z-Configuration for Metabolic and CNS Programs

The E-isomer has been reported to inhibit proliferation of cancer cells in vitro, highlighting its potential as a therapeutic agent in oncology research programs . In contrast, the Z-isomer serves as a key intermediate in the synthesis of serotonin receptor antagonists for psychiatric disorders and enables sitagliptin analog synthesis through its Z-configured exocyclic double bond . The Z-isomer also functions as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and functional materials [1]. These divergent application profiles underscore the non-interchangeable nature of the two isomers in targeted research programs.

Oncology DPP-4 inhibition Serotonin receptor

Purity Specification and Commercial Availability: E-Configuration 98%+ Grade Procurement Decision Factors

The E-isomer is commercially available at ≥98% purity from multiple vendors including Acmec (Product E55650), Leyan (Product 1440266), and MolCore (NLT 98%), with at least one vendor specifying 98+% purity . The Z-isomer is available in a wider purity range, including 95% , 95+% , and ≥98% grades. The E-isomer is associated with CAS 957472-01-4 and MDL MFCD22421595; the Z-isomer with CAS 957472-02-5 and MDL MFCD22573314 . The Z-isomer also has alternative CAS registry numbers including 1358679-89-6 .

Purity specification Procurement Vendor availability

Synthetic Route and Precursor Differentiation: E-Configuration Derived from Ethyl Acetoacetate Condensation

The synthesis of (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride typically involves the condensation of ethyl acetoacetate with piperidine under basic conditions, followed by addition of hydrochloric acid to form the hydrochloride salt . This Knoevenagel-type condensation route produces the α,β-unsaturated ester moiety with specific stereochemical outcome. In contrast, the Z-isomer is synthesized via nucleophilic substitution of piperidine derivatives or Horner-Wadsworth-Emmons reactions that achieve precise stereocontrol for Z-configuration . The divergent synthetic routes underscore that the two isomers are produced through distinct chemical pathways, not via simple isomerization of a common precursor.

Synthetic methodology Piperidine derivatives Condensation reaction

(E)-Ethyl 2-(piperidin-3-ylidene)acetate Hydrochloride: Evidence-Based Application Scenarios for Scientific Procurement


Oncology Drug Discovery Programs Requiring E-Configured Piperidinylidene Scaffolds

The E-isomer is the appropriate selection for oncology research programs investigating piperidine-derived antitumor agents, based on reported in vitro cancer cell proliferation inhibition data . The compound may serve as a building block for constructing antiproliferative piperidine-containing pharmacophores, leveraging the piperidine ring scaffold known for interactions with tubulin and apoptotic pathways . The E-configuration provides a defined three-dimensional architecture for structure-activity relationship (SAR) studies and lead optimization in cancer drug discovery campaigns.

Stereocontrolled Synthesis Requiring E-Configuration at Exocyclic Double Bonds

The E-isomer should be specified for synthetic routes where stereochemical outcome depends on the E-configuration of the exocyclic double bond linking the piperidine ring to the ester moiety . The distinct spatial orientation of the E-configuration, compared to the sterically hindered Z-configuration, may influence regioselectivity in subsequent transformations and the stereochemical integrity of downstream products . The ≥98% purity specification ensures minimal stereoisomeric contamination that could compromise stereocontrolled reaction outcomes.

Piperidine Heterocycle Library Construction for Medicinal Chemistry SAR Studies

The E-isomer serves as a stereochemically defined piperidinylidene building block for constructing diverse piperidine-containing compound libraries . As a hydrochloride salt with E-configuration, the compound provides a well-defined entry point for synthesizing piperidine-fused heterocycles, substituted piperidines, and other pharmacologically relevant scaffolds . The defined stereochemistry enables controlled diversification and SAR exploration in hit-to-lead and lead optimization programs.

Analytical Method Development and Reference Standard Applications

The E-isomer may be used as a stereochemically defined reference standard for analytical method development, including HPLC chiral separation method validation, spectroscopic characterization, and purity assessment of piperidine-containing compounds . The distinct CAS registry number (957472-01-4) and MDL identifier (MFCD22421595) provide unambiguous compound identity for analytical and regulatory documentation .

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